1-cyclopropyl-1H-imidazole-5-carboxylic acid
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Overview
Description
1-cyclopropyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that contains both an imidazole ring and a cyclopropyl group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules The cyclopropyl group is a three-membered ring that introduces strain and unique reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate, which forms the imidazole ring. The resulting intermediate can then be oxidized to introduce the carboxylic acid group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of esters or amides.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-cyclopropyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The cyclopropyl group can introduce steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
1-ethyl-1H-imidazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.
1-phenyl-1H-imidazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
1-cyclopropyl-1H-imidazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which introduces strain and unique reactivity. This can lead to different biological activities and chemical properties compared to its analogs with other substituents.
Properties
CAS No. |
1501916-54-6 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-cyclopropylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
DYSGRHCXXAJAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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